2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine
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Overview
Description
2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazine ring substituted with a methyl group and a pyrrolidine ring linked through a triazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst. This is followed by the coupling of the triazole with a pyrrolidine derivative and subsequent attachment to the pyrazine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate biochemical pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, making it versatile in its applications .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Another triazole-containing compound with similar biological activities.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Known for its xanthine oxidase inhibitory activity.
Uniqueness
2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine stands out due to its unique combination of a pyrazine ring with a triazole and pyrrolidine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-10-7-15-12(8-14-10)13(20)18-6-2-3-11(18)9-19-16-4-5-17-19/h4-5,7-8,11H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCGMAXRSXSNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC2CN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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